![molecular formula C14H11F2N3O2S B2948468 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide CAS No. 1105216-48-5](/img/structure/B2948468.png)
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
Mode of Action
The mode of action of thiazole and isoxazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
The biochemical pathways affected by thiazole and isoxazole derivatives can also vary widely. For example, thiamine, a compound containing a thiazole ring, helps the body to release energy from carbohydrates during metabolism and also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
The molecular and cellular effects of thiazole and isoxazole derivatives can vary widely. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to have activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases.
However, there are also some limitations to using this compound in lab experiments. One of the limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide. One direction is the development of more potent analogs of this compound for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound in vivo and to develop methods for improving its solubility in water. Finally, studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs or therapies for improved efficacy.
Synthesis Methods
The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide involves a multistep process. The first step is the synthesis of 2,4-difluoro-5-nitrophenyl isoxazole, which is then reduced to 2,4-difluoro-5-aminophenyl isoxazole. The second step involves the synthesis of 4,5-dihydrothiazol-2-amine, which is then reacted with 2,4-difluoro-5-aminophenyl isoxazole to obtain the final product, 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide.
Scientific Research Applications
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with these diseases.
properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S/c15-8-1-2-10(11(16)5-8)12-6-9(19-21-12)7-13(20)18-14-17-3-4-22-14/h1-2,5-6H,3-4,7H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDHELUBYLKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.